Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate
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Overview
Description
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate is used as a reagent in the synthesis of spirodiamine-diarylketoxime derivatives as melanin concentrating hormone (MCH-1R) antagonists . It is also used as a reagent in the synthesis of dihydroisoindolecarboxamide derivatives as NAMPT and ROCK inhibitors .
Molecular Structure Analysis
The molecular formula of Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate is C11H20N2O2 . The InChI Key is BGUYAMZPJMTFRU-UHFFFAOYSA-N . Unfortunately, the exact molecular structure is not provided in the available resources.Chemical Reactions Analysis
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate is used in the synthesis of spirodiamine-diarylketoxime derivatives . It is also used in the synthesis of dihydroisoindolecarboxamide derivatives . The exact chemical reactions involving this compound are not detailed in the available resources.Physical and Chemical Properties Analysis
The physical and chemical properties of Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate include a molecular weight of 212.29 . It is a solid at room temperature . The compound has a high GI absorption, is BBB permeant, and is a P-gp substrate . Its Log Po/w (iLOGP) is 2.66 . The solubility is 8.47 mg/ml .Scientific Research Applications
Decomposition and Environmental Applications
Tert-butyl compounds, such as Methyl tert-butyl ether (MTBE), have been extensively studied for their environmental impact and decomposition methods. For instance, the decomposition of MTBE by adding hydrogen in a cold plasma reactor demonstrates the feasibility of applying radio frequency (RF) plasma reactors for decomposing and converting MTBE into various compounds like CH4, C2H4, and C2H2. This finding suggests potential methods for managing and reducing the environmental impact of similar tert-butyl compounds (Hsieh et al., 2011).
Solvent and Extraction Applications
The properties of mixtures containing various ethers like MTBE and TAME have been reviewed, focusing on vapor–liquid equilibria and related properties, indicating potential applications in industrial processes such as solvent and extraction applications (Marsh et al., 1999).
Applications in Synthesis and Industry
Tert-butyl compounds play a significant role in various synthesis processes. For example, chiral sulfinamides, especially tert-butanesulfinamide, have been extensively used in the stereoselective synthesis of amines and N-heterocycles, suggesting potential applications in the synthesis of pharmaceuticals and natural products (Philip et al., 2020).
Safety and Hazards
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes .
Mechanism of Action
Target of Action
Similar compounds have been used to synthesize inhibitors for ketohexokinase (khk), nicotinamide phosphoribosyltransferase (nampt), and rho-associated protein kinase (rock) . These targets play crucial roles in various biological processes such as glucose metabolism (KHK), NAD+ biosynthesis (NAMPT), and cell motility (ROCK).
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For instance, if KHK is a target, the fructose metabolism pathway could be affected. If NAMPT is a target, the NAD+ biosynthesis pathway could be impacted. If ROCK is a target, pathways related to cell motility and shape could be influenced .
Result of Action
The molecular and cellular effects of Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate’s action would depend on its specific targets and mode of action. If it inhibits KHK, NAMPT, or ROCK, it could lead to altered glucose metabolism, NAD+ biosynthesis, or cell motility, respectively .
Properties
IUPAC Name |
tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20N2O2.C2H2O4/c2*1-10(2,3)15-9(14)13-5-4-11(8-13)6-12-7-11;3-1(4)2(5)6/h2*12H,4-8H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEWKQXWSHXJNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CNC2.CC(C)(C)OC(=O)N1CCC2(C1)CNC2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42N4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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